molecular formula C23H28N4O4S B4570467 N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BUTANAMIDE

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BUTANAMIDE

Cat. No.: B4570467
M. Wt: 456.6 g/mol
InChI Key: DSVMADBBTRKQEW-UHFFFAOYSA-N
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Description

N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BUTANAMIDE is a useful research compound. Its molecular formula is C23H28N4O4S and its molecular weight is 456.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide is 456.18312656 g/mol and the complexity rating of the compound is 821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Receptor Antagonism

One study discusses a compound similar to the one you're interested in, BMS-1, which is a dual-acting angiotensin-1 and endothelin-A receptor antagonist. It was noted for its rapid metabolic clearance in liver microsomes and variable systemic exposure in monkeys, attributed to CYP3A-mediated metabolism. By modifying the structure, researchers improved its metabolic stability and reduced variability, highlighting the importance of structural modifications in drug development for enhanced pharmacokinetic profiles (Zhang et al., 2007).

Antimicrobial and Insecticidal Potential

Another study focused on the synthesis of heterocyclic compounds by cyclocondensation under microwave irradiation, resulting in compounds with evaluated insecticidal and antibacterial potential. These compounds, which are structurally related to the one , demonstrate the diverse biological activities that can be explored within this chemical framework (Deohate & Palaspagar, 2020).

Heterocyclic Synthesis

The utility of enaminonitriles in heterocyclic synthesis was explored in another study, where a key intermediate was used to synthesize various derivatives. These compounds were then subjected to various reactions to yield a range of heterocyclic compounds, demonstrating the versatility of pyrazole-based intermediates in synthesizing complex molecules with potential biological activities (Fadda et al., 2012).

Antimicrobial Activities

A novel series of pyrazolo[1,5-a]pyrimidine compounds containing phenylsulfonyl moiety were synthesized and evaluated for their antimicrobial activities. Some derivatives showed activity exceeding that of reference drugs, indicating the potential for developing new antimicrobial agents based on this scaffold (Alsaedi et al., 2019).

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S/c1-17-12-14-20(15-13-17)32(30,31)25(3)16-8-11-21(28)24-22-18(2)26(4)27(23(22)29)19-9-6-5-7-10-19/h5-7,9-10,12-15H,8,11,16H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVMADBBTRKQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BUTANAMIDE
Reactant of Route 2
Reactant of Route 2
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BUTANAMIDE
Reactant of Route 3
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BUTANAMIDE
Reactant of Route 4
Reactant of Route 4
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BUTANAMIDE
Reactant of Route 5
Reactant of Route 5
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BUTANAMIDE
Reactant of Route 6
N-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4-(N-METHYL4-METHYLBENZENESULFONAMIDO)BUTANAMIDE

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